molecular formula C16H19NO B12765938 4'-(1,1-Dimethylethyl)-N-hydroxy(1,1'-biphenyl)-4-amine CAS No. 345667-02-9

4'-(1,1-Dimethylethyl)-N-hydroxy(1,1'-biphenyl)-4-amine

Cat. No.: B12765938
CAS No.: 345667-02-9
M. Wt: 241.33 g/mol
InChI Key: DVAGODIJCZDNNQ-UHFFFAOYSA-N
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Description

4’-(1,1-Dimethylethyl)-N-hydroxy(1,1’-biphenyl)-4-amine is a chemical compound with a complex structure that includes a biphenyl core substituted with a tert-butyl group and a hydroxyamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(1,1-Dimethylethyl)-N-hydroxy(1,1’-biphenyl)-4-amine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the coupling of two phenyl groups to form biphenyl, followed by the introduction of the tert-butyl group through Friedel-Crafts alkylation. The hydroxyamine group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-(1,1-Dimethylethyl)-N-hydroxy(1,1’-biphenyl)-4-amine undergoes various chemical reactions, including:

    Oxidation: The hydroxyamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

4’-(1,1-Dimethylethyl)-N-hydroxy(1,1’-biphenyl)-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(1,1-Dimethylethyl)-N-hydroxy(1,1’-biphenyl)-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(1,1-Dimethylethyl)-N-hydroxy(1,1’-biphenyl)-4-amine is unique due to the presence of both the tert-butyl and hydroxyamine groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

345667-02-9

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

N-[4-(4-tert-butylphenyl)phenyl]hydroxylamine

InChI

InChI=1S/C16H19NO/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17-18)11-7-13/h4-11,17-18H,1-3H3

InChI Key

DVAGODIJCZDNNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)NO

Origin of Product

United States

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